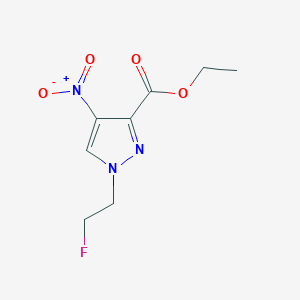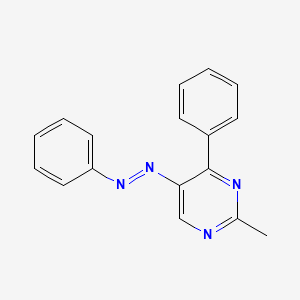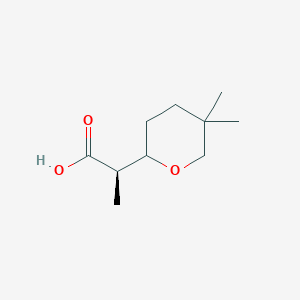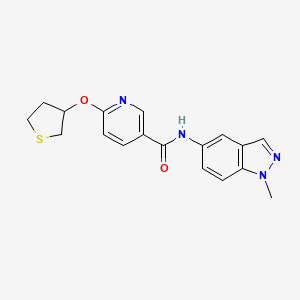
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine, also known as TBOA, is a chemical compound that belongs to the class of piperazine derivatives. TBOA has been widely studied for its potential as a tool compound in neuroscience research due to its ability to inhibit glutamate transporters.
Mecanismo De Acción
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine inhibits glutamate transporters by binding to the substrate binding site of the transporter. This leads to a decrease in the rate of glutamate uptake and an increase in extracellular glutamate levels. This compound has been shown to selectively inhibit the excitatory amino acid transporter subtype 2 (EAAT2), which is the primary glutamate transporter in astrocytes.
Biochemical and Physiological Effects
This compound has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, striatum, and prefrontal cortex. This compound has also been shown to induce seizures and neurotoxicity at high concentrations, indicating the potential for adverse effects in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has several advantages as a tool compound in neuroscience research. It is a potent and selective inhibitor of glutamate transporters, and its effects can be easily measured using electrophysiological and imaging techniques. However, this compound has limitations in terms of its in vivo applicability due to its potential neurotoxicity and lack of selectivity for specific glutamate transporter subtypes.
Direcciones Futuras
For 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine research include the development of more selective and less toxic glutamate transporter inhibitors, the investigation of the role of glutamate transporters in neurological disorders such as epilepsy and Alzheimer's disease, and the exploration of the potential therapeutic applications of glutamate transporter inhibitors. Additionally, further studies are needed to elucidate the mechanisms underlying this compound-induced neurotoxicity and to develop strategies to mitigate its adverse effects.
Métodos De Síntesis
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine can be synthesized through a multi-step process that involves the reaction of tert-butyl 4-aminobenzoate with ethyl 4-bromobenzenesulfonate, followed by the reaction of the resulting compound with diphenylmethylpiperazine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine has been widely used in neuroscience research as a tool compound to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. This compound inhibits glutamate transporters, leading to an increase in extracellular glutamate levels and modulation of synaptic transmission.
Propiedades
IUPAC Name |
1-benzhydryl-4-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O3S/c1-5-34-27-17-16-25(22-26(27)29(2,3)4)35(32,33)31-20-18-30(19-21-31)28(23-12-8-6-9-13-23)24-14-10-7-11-15-24/h6-17,22,28H,5,18-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFSTFFMDYWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2804925.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2804933.png)
![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)

